N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide: is a complex organic compound characterized by the presence of an isochromenylmethyl group attached to a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide typically involves a multi-step process:
Formation of the Isochromenylmethyl Intermediate:
Nitration of Benzamide:
Coupling Reaction:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic transformations.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmacophore for the development of new therapeutic agents.
Industry:
- Potential applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and amide functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzenesulfonamide
Comparison:
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups on the benzamide ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
- The presence of the isochromenylmethyl group provides a distinct structural feature that can affect the compound’s overall properties, such as solubility and stability.
Properties
Molecular Formula |
C17H15N3O6 |
---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H15N3O6/c21-17(12-7-13(19(22)23)9-14(8-12)20(24)25)18-10-16-15-4-2-1-3-11(15)5-6-26-16/h1-4,7-9,16H,5-6,10H2,(H,18,21) |
InChI Key |
AGLICLBPFOMWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.